molecular formula C22H19BrClN5O3 B2570253 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide CAS No. 922008-00-2

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2570253
CAS No.: 922008-00-2
M. Wt: 516.78
InChI Key: NJHHDTPUPJWACF-UHFFFAOYSA-N
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Description

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H19BrClN5O3 and its molecular weight is 516.78. The purity is usually 95%.
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Biological Activity

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties. The presence of bromobenzyl and chlorophenoxy groups suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C19H19BrClN3O2
  • Molecular Weight : 426.73 g/mol

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. COX-II is a key enzyme involved in the inflammatory process, and selective inhibition can lead to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Inhibitory Potency Against COX Enzymes

CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.789.51
PYZ160.5210.73

Anticancer Activity

Preliminary studies have suggested that this compound may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with inhibition of cancer cell proliferation.

Study on COX-II Inhibition

In a study evaluating various pyrazole derivatives for their COX-II inhibitory activity, it was found that modifications to the pyrazolo ring significantly affected potency. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against COX-II compared to their electron-donating counterparts .

Anticancer Efficacy in Cell Lines

A series of experiments conducted on human cancer cell lines revealed that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. These findings suggest a promising avenue for further development as an anticancer agent .

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClN5O3/c23-16-3-1-15(2-4-16)12-28-14-26-21-19(22(28)31)11-27-29(21)10-9-25-20(30)13-32-18-7-5-17(24)6-8-18/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHHDTPUPJWACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.